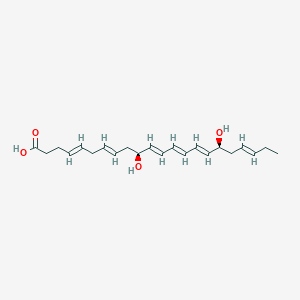
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) is an active metabolite of cholesterol. It is formed when cholesterol is metabolized by the cytochrome P450 isomer CYP27A1 . This compound plays a significant role in various biological processes and has been studied for its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) can be synthesized through the oxidation of cholesterol. The process involves the use of cytochrome P450 enzymes, particularly CYP27A1, which hydroxylates cholesterol at specific positions . The reaction conditions typically include the presence of oxygen and cofactors such as NADPH .
Industrial Production Methods
Industrial production of this compound involves the biotransformation of cholesterol using microbial or enzymatic systems. These systems are designed to mimic the natural metabolic pathways in humans, allowing for the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxy and keto derivatives of the original compound. These derivatives have distinct biological activities and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive molecules.
Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.
Industry: The compound is used in the production of high-purity lipid standards and other biochemical products.
Mécanisme D'action
The mechanism of action of Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) involves its interaction with γ-secretase, an enzyme complex involved in the production of amyloid β peptides. By modulating the activity of γ-secretase, the compound decreases the levels of amyloid β (1-42) peptide and increases the levels of amyloid β (1-38) peptide . This modulation is believed to be beneficial in reducing the formation of amyloid plaques, which are associated with Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: The parent compound from which Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) is derived.
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta)-: Another metabolite of cholesterol with similar biological activities.
Cholest-4-en-3-one: A keto derivative of cholesterol with distinct chemical properties.
Uniqueness
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) is unique due to its specific hydroxylation pattern and its ability to modulate γ-secretase activity. This makes it a valuable compound for studying cholesterol metabolism and its implications in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid |
InChI |
InChI=1S/C27H44O3/c1-17(2)6-5-7-18(3)22-10-11-23-21-9-8-19-16-20(28)12-15-27(19,25(29)30)24(21)13-14-26(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t18-,20+,21+,22-,23+,24+,26-,27-/m1/s1 |
Clé InChI |
ASHXGLQNAMXKCS-XZRIDVCPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C(=O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)



![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)






